(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine, a phenyl group at the β-position, and a carboxylic acid moiety. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development, due to its stereochemical integrity and versatility in coupling reactions .
Properties
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426704 | |
| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136916-26-2 | |
| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of (2R,3S)-2-Hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic Acid Esters
The starting material, (2R,3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid alkyl ester (DC-02), undergoes benzylation using sodium hydride (NaH) and benzyl bromide in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds at 0–35°C to minimize racemization, achieving 88–92% conversion within 16 hours.
Critical Parameters :
De-esterification to Carboxylic Acid
The benzylated ester (DC-03) is hydrolyzed using aqueous bases such as NaOH, KOH, or LiOH in alcohol-water mixtures (e.g., methanol:H₂O 4:1). Room-temperature hydrolysis (20–25°C) over 6–8 hours affords the free carboxylic acid (DC-04) in 85–90% yield.
Table 1: Representative De-esterification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (2M) | Methanol:H₂O | 25 | 6 | 89 |
| LiOH (1M) | Ethanol:H₂O | 20 | 8 | 87 |
| K₂CO₃ (sat) | Acetone:H₂O | 30 | 5 | 82 |
Industrial-Scale Boc-Protection Strategies
Direct Boc Protection of Free Amines
Industrial protocols prioritize di-tert-butyl dicarbonate (Boc₂O) for amino group protection due to its low cost and minimal side reactions. In a representative process, (S)-3-amino-2-phenylpropanoic acid is treated with Boc₂O (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction completes within 2 hours at 0–5°C, yielding the Boc-protected intermediate in 94% purity.
Advantages :
Crystallization and Purification
Post-synthetic purification employs a patented crystallization method:
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Solvent Evaporation : The crude product is concentrated to an oily residue under reduced pressure.
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Seeding : Addition of pre-formed Boc-amino acid crystals induces nucleation, followed by slurrying in hexane:ethyl acetate (9:1).
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Filtration : Isolated crystals exhibit >99% HPLC purity and 98–99% enantiomeric excess (ee).
Table 2: Crystallization Performance Metrics
| Parameter | Value |
|---|---|
| Purity (HPLC) | 99.2% |
| Enantiomeric Excess | 98.5% |
| Recovery Yield | 78% |
| Solvent Consumption | 8 L/kg |
Stereocontrol and Racemization Mitigation
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Recent advances employ Evans oxazolidinones or Oppolzer’s sultams to enforce (S)-configuration during propanoic acid backbone formation. For example, alkylation of a chiral nickel enolate with benzyl bromide yields the desired stereoisomer in 91% ee.
Mechanistic Insight :
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Chelation Control : Nickel(II) coordinates the β-amino group, directing benzylation to the si-face.
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Temperature Sensitivity : Reactions conducted below −20°C suppress keto-enol tautomerization, preserving stereointegrity.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic N-Boc-3-amino-2-phenylpropanoic acid esters achieves 99% ee for the (S)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact for subsequent isolation.
Optimized Conditions :
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Enzyme Loading : 10 mg/mmol substrate
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Reaction Time : 24 hours
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Conversion : 48% (theoretical maximum for resolution)
Analytical Validation of Synthetic Intermediates
Chromatographic Purity Assessment
Reverse-phase HPLC with chiral columns (Chiralpak IC, 4.6 × 250 mm) resolves (S)- and (R)-enantiomers using hexane:isopropanol (85:15) mobile phase. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amine, (S)-2-phenylpropanoic acid.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. This is particularly useful in solid-phase peptide synthesis (SPPS), where the Boc group can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids.
Case Study: Solid-Phase Peptide Synthesis
A study demonstrated the effectiveness of Boc-protected amino acids in synthesizing cyclic peptides. The use of this compound enabled the formation of cyclic structures with high yields and purity, showcasing its utility in complex peptide synthesis .
Drug Development
The compound has been explored as a building block for various pharmaceutical agents. Its structural properties make it suitable for modifying bioactive peptides and developing new therapeutic agents.
Example: Anticancer Agents
Research has indicated that derivatives of this compound exhibit promising anticancer activity. A series of analogs were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action .
Biochemical Research
In biochemical studies, this compound is used to investigate enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while providing unique functional groups.
Application: Enzyme Inhibition Studies
This compound has been utilized in studies aimed at understanding enzyme inhibition. By incorporating this compound into substrate analogs, researchers can elucidate the binding interactions between enzymes and their substrates, leading to insights into enzyme kinetics and inhibition pathways .
Material Science
Emerging applications in material science involve using this compound in the development of biomaterials and nanostructured materials.
Research Insight: Biodegradable Polymers
Recent studies have explored incorporating Boc-protected amino acids into biodegradable polymer matrices. These materials show potential for drug delivery systems due to their biocompatibility and controlled release properties .
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Stereochemical Variants: (R)-Enantiomer
The (R)-enantiomer, (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, shares identical functional groups but differs in stereochemistry. This distinction significantly impacts biological activity and synthetic applications. For example, enantiomeric purity is crucial in drug design, as seen in protease inhibitors where the (S)-configuration often confers higher target affinity .
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 56675-37-7 | Not provided |
| Molecular Weight | 308.33 g/mol | Similar |
| Applications | HIV Capsid Inhibitors | Bulk pharmaceutical synthesis |
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring alter solubility, reactivity, and binding properties:
a) Electron-Withdrawing Groups (EWGs)
- 3-(Trifluoromethoxy)phenyl : Enhances metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .
- 4-Iodophenyl : Used in radioimaging and as a precursor for cross-coupling reactions .
b) Electron-Donating Groups (EDGs)
- 4-Methoxyphenyl : Improves aqueous solubility but may reduce cellular uptake due to increased polarity .
- 3-Carbamoylphenyl : Introduces hydrogen-bonding capability, enhancing target specificity in kinase inhibitors .
Backbone Modifications
a) Hydroxypropanoic Acid Derivatives
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid replaces the phenyl group with a hydroxyl group, reducing steric hindrance and enabling hydrogen bonding. This derivative is used in immunoproteasome inhibitors .
b) Bromoacetamido Functionalization
The addition of a bromoacetamido group (e.g., (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid) introduces electrophilic reactivity for covalent drug design, such as in antibody-drug conjugates .
| Modification | Key Property | Application | Reference |
|---|---|---|---|
| Hydroxypropanoic Acid | Enhanced polarity | Anti-inflammatory agents | |
| Bromoacetamido | Electrophilic site | Covalent kinase inhibitors |
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, commonly referred to as Boc-β-phenylalanine, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility, making it suitable for various biochemical applications.
The chemical formula for this compound is with a molecular weight of 265.31 g/mol. Its structure includes a phenyl group attached to a propanoic acid backbone, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C14H19NO4 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | (2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
| PubChem CID | 2755992 |
The biological activity of this compound primarily revolves around its role as an amino acid derivative. Amino acids are fundamental building blocks in protein synthesis and can influence various metabolic pathways. The Boc group serves as a protective mechanism that allows for selective reactions in synthetic processes, particularly in peptide synthesis.
- Inhibition of Enzymatic Activity : Studies have indicated that derivatives of phenylalanine can inhibit certain enzymes, particularly those involved in metabolic pathways related to neurotransmitter synthesis. For instance, the compound may affect the activity of aromatic L-amino acid decarboxylase, an enzyme critical for the conversion of L-DOPA to dopamine.
- Neuroprotective Effects : Research has suggested that compounds similar to Boc-β-phenylalanine exhibit neuroprotective properties. They may help in the modulation of neurotransmitter levels, potentially benefiting conditions such as Parkinson's disease and depression.
- Antioxidant Activity : Some studies indicate that phenylalanine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage caused by free radicals.
Case Studies
- Neurotransmitter Modulation : A study conducted by researchers at Sheffield Hallam University investigated the effects of Boc-β-phenylalanine on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin and dopamine levels following administration of the compound, suggesting its potential as a therapeutic agent in mood disorders .
- Inhibition Studies : In vitro assays demonstrated that Boc-β-phenylalanine could inhibit the activity of certain protein tyrosine phosphatases (PTPs), which are involved in cell signaling pathways related to growth and differentiation. This inhibition was quantified using enzyme kinetics, revealing an IC50 value indicating effective concentration ranges for biological activity .
Research Findings
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs. These developments have facilitated further exploration into their pharmacological profiles:
- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance biological activity, particularly in terms of receptor binding affinity and enzyme inhibition potency .
- Potential Therapeutic Applications : Given its properties, there is ongoing research into the use of this compound in developing treatments for neurodegenerative diseases and mood disorders due to its ability to modulate neurotransmitter systems .
Q & A
Q. Basic Research Focus
- LCMS (ESI) : Confirms molecular weight ([M+H]⁺ or [M−H]⁻ ions) and detects impurities .
- ¹H/¹³C NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group) and δ 7.2–7.4 ppm (phenyl protons) validate structure .
- HPLC purity : Reverse-phase columns (C18 or phenyl) with UV detection at 210–254 nm ensure ≥95% purity for downstream applications .
How do researchers mitigate racemization during Boc-deprotection of this compound?
Advanced Research Focus
Racemization risks arise under acidic or basic conditions. Mitigation strategies include:
- Mild acidolysis : Use 4 M HCl/dioxane (0–4°C) instead of TFA to minimize α-proton abstraction .
- Enzymatic deprotection : Lipases or esterases under neutral pH selectively cleave Boc groups without disturbing chirality .
- In situ monitoring : Track optical rotation during deprotection to detect early-stage racemization .
What role does this compound play in designing enzyme inhibitors or prodrugs?
Advanced Research Focus
The Boc-protected amino acid serves as a scaffold for irreversible enzyme inhibitors (e.g., Ube2g2 in cancer research) . Methodological applications include:
- Prodrug activation : Incorporation of labile groups (e.g., boronic acid in ) enables pH- or enzyme-triggered release.
- Structure-activity relationship (SAR) : Modifications at the phenyl ring (e.g., fluorination in ) enhance binding affinity or metabolic stability .
How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
Advanced Research Focus
Common pitfalls and solutions:
- Side reactions during coupling : Replace DCC with EDCI/HOBt to reduce DCU formation .
- Incomplete Boc protection : Optimize reaction time (e.g., 12–24 hours) and use excess Boc₂O with DMAP catalysis .
- Purification losses : Switch from silica gel to Sephadex LH-20 for polar intermediates .
What safety protocols are essential when handling this compound?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
How does the choice of solvent influence the reactivity of this compound in nucleophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
